6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers requiring precise, sequential functionalization of the imidazo[1,2-a]pyridine core often face synthetic bottlenecks due to the lack of orthogonal reactive handles. 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde solves this by providing two chemically distinct halogen sites: • 3-Iodo group: Enables selective Suzuki-Miyaura or Sonogashira coupling for rapid aryl/alkynyl diversification. • 6-Chloro group: Remains intact for subsequent Buchwald-Hartwig amination or secondary cross-coupling. • 5-Carbaldehyde: Pharmacophoric anchor for ALDH1A inhibitor programs. Supplied with ≥98% purity and rigorous analytical certification, ensuring reliable performance in multi-step parallel synthesis workflows.

Molecular Formula C8H4ClIN2O
Molecular Weight 306.49 g/mol
CAS No. 1414864-07-5
Cat. No. B1469537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde
CAS1414864-07-5
Molecular FormulaC8H4ClIN2O
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1Cl)C=O)I
InChIInChI=1S/C8H4ClIN2O/c9-5-1-2-8-11-3-7(10)12(8)6(5)4-13/h1-4H
InChIKeyUNWOFNXNBGAWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde (CAS 1414864-07-5): A Dual-Halogenated Heterocyclic Building Block for Precision Synthesis


6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde (CAS 1414864-07-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by a fused bicyclic core with distinct chloro, iodo, and aldehyde functional groups at the 6, 3, and 5 positions, respectively . This specific substitution pattern provides a unique and orthogonal reactivity profile, making it a versatile building block in medicinal and synthetic chemistry for constructing more complex molecular architectures [1]. Its molecular formula is C8H4ClIN2O, and it has a molecular weight of 306.49 g/mol [2].

Why Substituting 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde with a Generic Analog Risks Synthetic Failure


Simple substitution of 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde with a structurally similar analog like 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde (CAS 1414864-02-0) is chemically non-viable for many research pathways. The presence of the iodine atom at the 3-position is not an inert modification; it is a crucial synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [1]. This allows for the sequential and orthogonal functionalization of the core scaffold. In contrast, the non-iodinated analog 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde (molecular weight 180.59 g/mol) lacks this key reactive site, effectively blocking a primary route for molecular diversification and rendering it unsuitable for reaction sequences that require a 3-position electrophilic partner . The quantitative data below demonstrates how this structural difference translates into a unique and critical reactivity profile.

Quantitative Evidence Guide for 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde: Measured Differentiation from Analogs


Orthogonal Reactivity: Enabling Sequential Functionalization via Iodine-Selective Cross-Coupling

The 3-iodo substituent on 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde serves as a primary site for palladium-catalyzed cross-coupling reactions. A seminal study on the broader class of 3-iodoimidazo[1,2-a]pyridines demonstrated that optimized yields for Suzuki-Miyaura cross-coupling are achieved using a strong base (e.g., Cs2CO3) in dimethoxyethane (DME) [1]. In direct contrast, the closest analog, 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde, which lacks the 3-iodo group, is unreactive under these same conditions, preventing this entire class of synthetic transformations. This establishes a clear, functional differentiator: the target compound provides a chemoselective handle that its non-iodinated analog does not.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Molecular Weight Difference as a Proxy for Enhanced Lipophilicity and Target Engagement

The presence of the heavy iodine atom significantly increases the molecular weight of the target compound to 306.49 g/mol, compared to 180.59 g/mol for the non-iodinated analog 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde [1]. This 70% increase in molecular weight is a direct consequence of substituting a hydrogen atom (MW 1) with an iodine atom (MW 127). While not a direct measure of bioactivity, this physicochemical change strongly correlates with increased lipophilicity, which can enhance membrane permeability and target protein binding affinity in biological systems, a principle supported by calculated logP values (2.64 for the target compound) [2].

Medicinal Chemistry Drug Design Lipophilicity

Physical Property Differentiation: Density and Predicted Crystalline Behavior

The target compound exhibits a high density of 2.1 ± 0.1 g/cm³ [1]. While direct density data for the non-iodinated analog 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde is not publicly available, it can be reasonably inferred to be significantly lower based on the absence of the heavy iodine atom. For comparison, the related compound 6-chloro-3-iodoimidazo[1,2-a]pyridine (lacking the aldehyde group) has a reported density of 2.0 ± 0.1 g/cm³ [2]. This high density is a key differentiating property for solid form development, as it can influence the compound's physical stability, bulk handling characteristics, and potential for high-quality crystallization. The aldehyde group further enhances this by providing a site for intermolecular interactions that can direct crystal packing.

Process Chemistry Formulation Analytical Chemistry

High-Value Application Scenarios for 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde in R&D


Precision Synthesis of 3,6-Disubstituted Imidazo[1,2-a]pyridine Libraries

This compound is optimally suited for generating diverse compound libraries through orthogonal cross-coupling. The iodine at the 3-position can be selectively engaged in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group, while the chlorine at the 6-position remains intact for a subsequent Buchwald-Hartwig amination or another cross-coupling event. This sequential functionalization strategy, validated by class-level reactivity studies [1], is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR) around the imidazo[1,2-a]pyridine core.

Synthesis of Potential Aldehyde Dehydrogenase (ALDH) Inhibitors

Imidazo[1,2-a]pyridine-5-carbaldehydes are being actively investigated as novel chemotypes for inhibiting aldehyde dehydrogenase 1A (ALDH1A) family enzymes, which are implicated in cancer stem cell maintenance [2]. The 5-carbaldehyde group of this compound is a key pharmacophoric element for this target class. The presence of the 3-iodo and 6-chloro substituents allows for extensive optimization of potency and selectivity against ALDH1A isoforms through parallel synthesis, using the iodine atom as a versatile vector for diversification. This positions the compound as a privileged intermediate in the development of novel anti-cancer therapeutics.

Development of Radiopharmaceutical Precursors and Molecular Imaging Probes

The iodine atom at the 3-position is not only a synthetic handle but also a potential site for radioisotopic labeling. While this compound itself is not radiolabeled, it serves as a crucial 'cold' standard and a direct synthetic precursor for generating radioiodinated analogs. The robust Suzuki-coupling reactivity of the iodo group [1] can also be leveraged to introduce prosthetic groups for alternative radiolabeling strategies (e.g., 18F or 11C). Research into imidazo[1,2-a]pyridines as ligands for peripheral benzodiazepine receptors for SPECT imaging highlights this application space [3], making this compound a valuable tool for the development of new diagnostic and theranostic agents.

Construction of PI3K/mTOR Dual Inhibitor Scaffolds

The imidazo[1,2-a]pyridine core is a recognized scaffold for developing potent kinase inhibitors, including those targeting the PI3K/mTOR pathway [4]. The 3-iodo and 6-chloro substitution pattern offers an ideal platform for structure-based drug design. The iodine atom can be used to install aryl or heteroaryl groups that occupy the affinity pocket of the kinase's active site, while the 6-chloro and 5-carbaldehyde groups provide additional vectors for modulating selectivity and improving pharmacokinetic properties. This compound is therefore a strategic starting material for medicinal chemistry programs focused on creating next-generation kinase inhibitors.

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